REACTION_CXSMILES
|
P([O-])(O)(O)=O.[K+].[OH-].[Na+].[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C:25]([OH:31])([CH3:30])[C:26]([F:29])([F:28])[F:27])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(OC)(C)C>[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C@@:25]([OH:31])([CH3:30])[C:26]([F:27])([F:28])[F:29])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Racemic butyric ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC(C(C(F)(F)F)(C)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 38° C. under pH control
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
added to the reaction
|
Type
|
WASH
|
Details
|
washing in with further MTBE (2 mL)
|
Type
|
CUSTOM
|
Details
|
initially set at 7.05 max/7.00 min
|
Duration
|
7 min
|
Type
|
ADDITION
|
Details
|
, further porcine pancreatic lipase (0.8 g) was added
|
Type
|
CUSTOM
|
Details
|
adjusted to 7.55 max/7.50 min
|
Duration
|
7.5 min
|
Type
|
WAIT
|
Details
|
left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide
|
Duration
|
42 h
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
STIRRING
|
Details
|
stirred for 15 min.
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
ethyl acetate (30 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the residue washed with ethyl acetate (20 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 50% brine (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
partly crystallized
|
Type
|
ADDITION
|
Details
|
a mixture of the (R)-alcohol (99% enantiomeric excess) and ester
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])(O)(O)=O.[K+].[OH-].[Na+].[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C:25]([OH:31])([CH3:30])[C:26]([F:29])([F:28])[F:27])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(OC)(C)C>[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C@@:25]([OH:31])([CH3:30])[C:26]([F:27])([F:28])[F:29])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Racemic butyric ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC(C(C(F)(F)F)(C)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 38° C. under pH control
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
added to the reaction
|
Type
|
WASH
|
Details
|
washing in with further MTBE (2 mL)
|
Type
|
CUSTOM
|
Details
|
initially set at 7.05 max/7.00 min
|
Duration
|
7 min
|
Type
|
ADDITION
|
Details
|
, further porcine pancreatic lipase (0.8 g) was added
|
Type
|
CUSTOM
|
Details
|
adjusted to 7.55 max/7.50 min
|
Duration
|
7.5 min
|
Type
|
WAIT
|
Details
|
left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide
|
Duration
|
42 h
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
STIRRING
|
Details
|
stirred for 15 min.
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
ethyl acetate (30 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the residue washed with ethyl acetate (20 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 50% brine (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
partly crystallized
|
Type
|
ADDITION
|
Details
|
a mixture of the (R)-alcohol (99% enantiomeric excess) and ester
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |